

# Application Notes and Protocols for Assessing NBI-6024 Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for assessing the immunogenicity of **NBI-6024**, an altered peptide ligand of the insulin B chain (B(9-23)) epitope. The primary immunomodulatory goal of **NBI-6024** is to shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory or regulatory Th2 phenotype. The following protocols are based on methods employed in preclinical and clinical studies of **NBI-6024**.

# I. Overview of Immunogenicity Assessment Strategy

The immunogenicity assessment of **NBI-6024** focuses on characterizing the T-cell response to the altered peptide ligand. This involves evaluating the cytokine secretion profile and proliferative response of peripheral blood mononuclear cells (PBMCs) upon stimulation with **NBI-6024**. The key assays employed are the Enzyme-Linked Immunosorbent Spot (ELISPOT) assay for cytokine profiling and the lymphocyte proliferation assay.

# **II. Quantitative Data Summary**

The following tables summarize the reported immunomodulatory effects of **NBI-6024** from clinical and preclinical studies.

Table 1: Summary of T-Cell Responses to NBI-6024 in a Phase I Clinical Trial[1]



| Parameter    | Assay         | Finding                                                                                                                                                                   | Implication                                             |
|--------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------|
| Th1 Response | IFN-γ ELISPOT | NBI-6024 administration significantly and dose- dependently reduced the percentage of patients with Th1 responses to the native insulin B(9-23) peptide and NBI-6024. [1] | Indicates a suppression of the pathogenic Th1 response. |
| Th2 Response | IL-5 ELISPOT  | Significant increases in interleukin-5 (IL-5) responses were observed in cohorts that received NBI-6024 compared to placebo.[1]                                           | Suggests a shift towards a protective Th2 phenotype.    |

Table 2: Summary of Preclinical T-Cell Responses to NBI-6024 in NOD Mice[2]



| Parameter                  | Assay                             | Finding                                                                                                                                            | Implication                                                                                   |
|----------------------------|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| T-Cell Proliferation       | Lymphocyte<br>Proliferation Assay | NBI-6024 induced<br>strong cellular<br>responses as<br>measured by in vitro<br>lymphocyte<br>proliferation.[2]                                     | Demonstrates the immunogenic potential of the altered peptide ligand.                         |
| Th2 Cytokine<br>Production | Cytokine<br>Measurement           | Vaccination with NBI-6024 induced the production of Th2 cytokines, specifically interleukin-4 (IL-4) and interleukin-10 (IL-10), but not IFN-y.[2] | Confirms the induction of a Th2-biased immune response in an animal model of type 1 diabetes. |

# III. Experimental Protocols

# A. Protocol 1: Human PBMC Cytokine ELISPOT Assay

This protocol is designed to enumerate **NBI-6024**-specific cytokine-secreting T-cells from human peripheral blood.

#### 1. Principle

The ELISPOT assay is a highly sensitive method for detecting and quantifying individual cells that secrete a specific cytokine. In this context, it is used to measure the frequency of T-cells that produce IFN-γ (a Th1 cytokine) or IL-5 (a Th2 cytokine) in response to stimulation with **NBI-6024**.

#### 2. Materials

- 96-well PVDF membrane ELISPOT plates
- Sterile PBS
- Coating Buffer (e.g., sterile PBS)



- Capture antibodies: anti-human IFN-y and anti-human IL-5
- Blocking Buffer (e.g., RPMI 1640 with 10% FBS)
- Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillinstreptomycin)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- NBI-6024 peptide
- Native insulin B(9-23) peptide (as a control)
- Phytohemagglutinin (PHA) (as a positive control)
- Detection antibodies: biotinylated anti-human IFN-y and anti-human IL-5
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)
- Deionized water
- Automated ELISPOT reader
- 3. Workflow





#### Click to download full resolution via product page

Caption: ELISPOT Assay Workflow.

- 4. Procedure
- Plate Coating:
  - 1. Pre-wet the ELISPOT plate membrane with 35% ethanol for 30 seconds.
  - 2. Wash the plate 3 times with sterile PBS.
  - Coat the wells with the appropriate capture antibody (anti-IFN-y or anti-IL-5) diluted in Coating Buffer.
  - 4. Incubate overnight at 4°C.
- Plate Blocking:
  - 1. Wash the plate 3 times with sterile PBS.
  - 2. Add Blocking Buffer to each well.
  - 3. Incubate for at least 2 hours at 37°C.
- Cell Plating and Stimulation:
  - 1. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
  - 2. Wash the cells and resuspend in complete RPMI 1640 medium.
  - 3. Wash the blocked plate 3 times with sterile PBS.
  - 4. Add 2 x 10<sup>5</sup> PBMCs to each well.
  - 5. Add **NBI-6024**, native insulin B(9-23) peptide, PHA, or medium alone to the respective wells. A typical concentration for peptides is 10 μg/mL.
  - 6. Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.



#### Detection:

- 1. Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST).
- 2. Add the biotinylated detection antibody (anti-IFN-γ or anti-IL-5) diluted in PBST with 1% BSA.
- 3. Incubate for 2 hours at room temperature.
- 4. Wash the plate 4 times with PBST.
- 5. Add Streptavidin-AP or -HRP diluted in PBST with 1% BSA.
- 6. Incubate for 1 hour at room temperature.
- 7. Wash the plate 4 times with PBST, followed by 2 washes with PBS.
- Spot Development and Analysis:
  - 1. Add the substrate solution to each well.
  - 2. Monitor spot development.
  - 3. Stop the reaction by washing thoroughly with deionized water.
  - 4. Allow the plate to dry completely.
  - Count the spots using an automated ELISPOT reader.

## **B. Protocol 2: Murine Splenocyte Proliferation Assay**

This protocol is for assessing the proliferative response of murine splenocytes to **NBI-6024**.

#### 1. Principle

This assay measures the proliferation of lymphocytes upon stimulation with an antigen. Proliferation can be quantified by the incorporation of a labeled nucleotide (e.g., [3H]-thymidine) into newly synthesized DNA or by using a fluorescent dye (e.g., CFSE) that is diluted with each cell division.



- 2. Materials
- 96-well flat-bottom cell culture plates
- Complete RPMI 1640 medium
- Spleen from immunized and control mice
- NBI-6024 peptide
- Concanavalin A (ConA) or PHA (as a positive control)
- [3H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)
- Cell harvester (for [3H]-thymidine assay)
- Scintillation counter (for [3H]-thymidine assay)
- Flow cytometer (for CFSE assay)
- 3. Workflow



Click to download full resolution via product page

Caption: Lymphocyte Proliferation Assay Workflow.

- 4. Procedure
- · Splenocyte Isolation:



- 1. Aseptically remove the spleen from euthanized mice.
- 2. Prepare a single-cell suspension by gently grinding the spleen between two frosted glass slides or using a cell strainer.
- 3. Lyse red blood cells using ACK lysis buffer.
- 4. Wash the splenocytes twice with complete RPMI 1640 medium.
- 5. Count the viable cells and adjust the concentration to  $2 \times 10^6$  cells/mL.
- Cell Plating and Stimulation:
  - 1. Add 100  $\mu$ L of the cell suspension (2 x 10<sup>5</sup> cells) to each well of a 96-well plate.
  - 2. Add 100 µL of **NBI-6024**, ConA, or medium alone to the respective wells.
  - 3. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Measurement of Proliferation ([3H]-thymidine method):
  - 1. Pulse each well with 1  $\mu$ Ci of [3H]-thymidine.
  - 2. Incubate for an additional 18 hours.
  - 3. Harvest the cells onto glass fiber filters using a cell harvester.
  - 4. Measure the incorporated radioactivity using a scintillation counter.
  - Results are expressed as counts per minute (CPM).
- Measurement of Proliferation (CFSE method):
  - Prior to plating, label the splenocytes with CFSE according to the manufacturer's instructions.
  - 2. After the 72-hour stimulation, harvest the cells.
  - 3. Analyze the cells by flow cytometry, gating on the lymphocyte population.



4. Proliferation is measured by the dilution of CFSE fluorescence.

# IV. Signaling Pathway





Click to download full resolution via product page

Caption: Proposed mechanism of NBI-6024 action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Immunomodulation in type 1 diabetes by NBI-6024, an altered peptide ligand of the insulin B epitope PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunological characterization and therapeutic activity of an altered-peptide ligand, NBI-6024, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing NBI-6024 Immunogenicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860019#techniques-for-assessing-nbi-6024-immunogenicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com